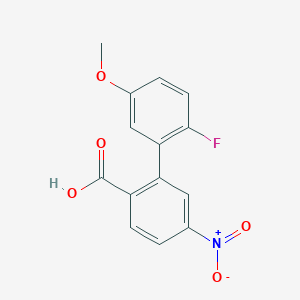
2-Chloro-5-(2-fluoro-5-methoxyphenyl)benzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(2-fluoro-5-methoxyphenyl)benzoic acid, 95% is a synthetic compound that is used in a variety of scientific research applications. It is a white crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). It has a melting point of approximately 180°C and a boiling point of approximately 360°C. It has a molecular weight of 328.54 g/mol and a molecular formula of C13H9ClF2O3.
Scientific Research Applications
2-Chloro-5-(2-fluoro-5-methoxyphenyl)benzoic acid, 95% is used in a variety of scientific research applications. It is used in the synthesis of various organic compounds and as a reagent in organic synthesis. It has also been used in the synthesis of biologically active compounds, such as inhibitors of phosphodiesterase and cyclooxygenase. It has been used in the synthesis of compounds that have potential applications in the treatment of cancer, diabetes, and other diseases.
Mechanism of Action
2-Chloro-5-(2-fluoro-5-methoxyphenyl)benzoic acid, 95% is believed to act as an inhibitor of phosphodiesterase and cyclooxygenase, two enzymes that are involved in the regulation of cell signaling pathways. Inhibition of these enzymes can lead to changes in gene expression and cell signaling, which can have a variety of effects on the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-5-(2-fluoro-5-methoxyphenyl)benzoic acid, 95% are still being studied. However, it has been shown to have anti-inflammatory and anti-cancer effects in some cell lines. It has also been shown to have protective effects against oxidative stress and to modulate the expression of certain genes.
Advantages and Limitations for Lab Experiments
2-Chloro-5-(2-fluoro-5-methoxyphenyl)benzoic acid, 95% is a useful compound for laboratory experiments due to its high purity and solubility in organic solvents. It is also relatively inexpensive and easy to obtain. However, it is important to note that this compound is highly toxic and should be handled with extreme caution.
Future Directions
The potential applications of 2-Chloro-5-(2-fluoro-5-methoxyphenyl)benzoic acid, 95% are still being explored. Some possible future directions include further research into its anti-cancer, anti-inflammatory, and antioxidant properties. Additionally, further research into its effects on gene expression and cell signaling pathways could lead to new therapeutic applications. Additionally, further research into its biochemical and physiological effects could lead to new insights into the role of this compound in human health and disease.
Synthesis Methods
2-Chloro-5-(2-fluoro-5-methoxyphenyl)benzoic acid, 95% can be synthesized by the following method. First, an aqueous solution of sodium hydroxide is added to a solution of 2-chloro-5-methoxybenzoic acid in ethanol. The reaction is allowed to proceed at room temperature for 1 hour, and then the reaction mixture is cooled to 0°C. The resulting precipitate is then filtered and washed with water. The filtered product is then dissolved in dimethyl sulfoxide (2-Chloro-5-(2-fluoro-5-methoxyphenyl)benzoic acid, 95%) and the solution is heated to reflux for 3 hours. The reaction mixture is then cooled to room temperature and the product is isolated by filtration and dried.
properties
IUPAC Name |
2-chloro-5-(2-fluoro-5-methoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-9-3-5-13(16)10(7-9)8-2-4-12(15)11(6-8)14(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVVZPVNEWYOMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40690141 |
Source


|
| Record name | 4-Chloro-2'-fluoro-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40690141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262008-18-3 |
Source


|
| Record name | 4-Chloro-2'-fluoro-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40690141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














